molecular formula C14H22O2 B055391 3,5-Di-tert-butylcatechol CAS No. 122983-47-5

3,5-Di-tert-butylcatechol

Cat. No. B055391
M. Wt: 222.32 g/mol
InChI Key: PJZLSMMERMMQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Di-tert-butylcatechol (DTBC) is a synthetic compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and ether. DTBC is a powerful antioxidant that has been used in various fields of research, including biochemistry, materials science, and polymer chemistry.

Mechanism Of Action

3,5-Di-tert-butylcatechol acts as an antioxidant by donating hydrogen atoms to free radicals, thus preventing them from reacting with other molecules and causing oxidative damage. 3,5-Di-tert-butylcatechol is a relatively stable radical that can react with other radicals to form non-reactive products.

Biochemical And Physiological Effects

3,5-Di-tert-butylcatechol has been shown to have a protective effect on cells against oxidative stress. It has been reported to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 3,5-Di-tert-butylcatechol has also been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

3,5-Di-tert-butylcatechol is a stable compound that is easy to handle and store. It is also relatively inexpensive compared to other antioxidants. However, 3,5-Di-tert-butylcatechol has a limited solubility in water, which can be a disadvantage in some experiments. In addition, 3,5-Di-tert-butylcatechol can interfere with some assays that rely on the production of ROS.

Future Directions

There are several areas of research where 3,5-Di-tert-butylcatechol could be further explored. One possible direction is the development of new methods for the synthesis of 3,5-Di-tert-butylcatechol that are more efficient and environmentally friendly. Another direction is the investigation of the potential use of 3,5-Di-tert-butylcatechol in the treatment of diseases that are associated with oxidative stress, such as cancer and neurodegenerative disorders. Finally, the use of 3,5-Di-tert-butylcatechol as a model compound for the study of antioxidant mechanisms could provide valuable insights into the chemistry of free radicals and their interactions with other molecules.

Synthesis Methods

3,5-Di-tert-butylcatechol is synthesized by the reaction of catechol with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate that is stabilized by the tert-butyl groups. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

3,5-Di-tert-butylcatechol has been extensively used as an antioxidant in the field of polymer chemistry. It is often added to polymer solutions to prevent the oxidation of the polymer chains during processing and storage. 3,5-Di-tert-butylcatechol has also been used as an antioxidant in the production of rubber and plastics.

properties

IUPAC Name

3,5-ditert-butylbenzene-1,2-diol
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InChI

InChI=1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,15-16H,1-6H3
Source PubChem
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InChI Key

PJZLSMMERMMQBJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H22O2
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DSSTOX Substance ID

DTXSID4061414
Record name 1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-
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Molecular Weight

222.32 g/mol
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Physical Description

White to light brown solid; [Alfa Aesar MSDS]
Record name 3,5-Di-tert-butylcatechol
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Product Name

3,5-Di-tert-butylcatechol

CAS RN

1020-31-1
Record name 3,5-Di-tert-butylcatechol
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Record name 3,5-di-tert-butylpyrocatechol
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Record name 3,5-DI-TERT-BUTYLCATECHOL
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